1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic compound characterized by its unique structural framework. This compound features a trifluoromethyl group attached to a benzene ring, which is further connected to a spirocyclic system comprising a chroman and a piperidinone moiety. The presence of the trifluoromethyl group significantly influences the chemical and physical properties of the compound, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The trifluoromethyl group’s presence could potentially influence these properties, given its importance in pharmaceuticals, agrochemicals, and materials .
Result of Action
The trifluoromethyl group’s involvement in the trifluoromethylation of carbon-centered radical intermediates suggests potential impacts at the molecular level .
Action Environment
The stability of the trifluoromethyl group could potentially be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one typically involves multiple steps, starting with the preparation of the trifluoromethyl benzoyl chloride. This intermediate is then reacted with a suitable spirocyclic precursor under controlled conditions to form the final product. Key reaction conditions include the use of strong bases, such as triethylamine, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles, such as sodium hydride or potassium tert-butoxide, in aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products are often characterized by spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one has found applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Its unique properties make it valuable in the production of advanced materials and coatings.
Comparison with Similar Compounds
1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other trifluoromethyl-substituted benzoyl compounds, spirocyclic chromans, and piperidinones.
Uniqueness: The combination of the trifluoromethyl group with the spirocyclic structure imparts unique chemical and physical properties, making it distinct from other compounds in its class.
Properties
IUPAC Name |
1'-[2-(trifluoromethyl)benzoyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO3/c22-21(23,24)16-7-3-1-5-14(16)19(27)25-11-9-20(10-12-25)13-17(26)15-6-2-4-8-18(15)28-20/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESXLDBOKZALCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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